Potassium aminetrisulfonate

Description

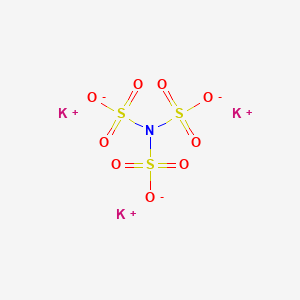

Potassium aminetrisulfonate (ATS) is a sulfonated compound primarily identified in environmental and industrial processes, such as wet flue gas desulfurization and denitrification systems. Its molecular structure includes a central amine group bonded to three sulfonate moieties, with potassium as the counterion. ATS is a reaction intermediate formed during the interaction of nitrite and bisulfite ions under specific conditions, as observed in pollutant scrubbing systems .

Key Properties (Inferred from ):

- Role: Intermediate in NOx and SO2 removal processes.

- Stability: Stable under aqueous, acidic conditions typical of scrubber environments.

- Detection: Identified via laser Raman spectroscopy, with distinct spectral signatures differentiating it from related species like hydroxylaminedisulfonate (HADS) and sulfamate ions.

Properties

CAS No. |

63504-30-3 |

|---|---|

Molecular Formula |

K3NO9S3 |

Molecular Weight |

371.5 g/mol |

IUPAC Name |

tripotassium;N,N-disulfonatosulfamate |

InChI |

InChI=1S/3K.H3NO9S3/c;;;2-11(3,4)1(12(5,6)7)13(8,9)10/h;;;(H,2,3,4)(H,5,6,7)(H,8,9,10)/q3*+1;/p-3 |

InChI Key |

BZHKTUXGVFLCRM-UHFFFAOYSA-K |

Canonical SMILES |

N(S(=O)(=O)[O-])(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium aminetrisulfonate can be synthesized through the sulfonation of aniline derivatives. The process involves the reaction of aniline with sulfur trioxide or chlorosulfonic acid, followed by neutralization with potassium hydroxide. The reaction conditions typically include controlled temperatures and the use of solvents like water or acetic acid to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where aniline is continuously fed and reacted with sulfur trioxide. The resulting sulfonic acid is then neutralized with potassium hydroxide to produce the final product. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistency.

Chemical Reactions Analysis

Cyclization Reactions

Under acidic or oxidative conditions, potassium aminetrisulfonate undergoes cyclization to form heterocyclic compounds. For example:

-

Reaction with diketene yields aceto-acetamide-N-sulfonate intermediates, which cyclize to form 6-methyl-3,4-dihydro-1,2,3-oxathiazine-4-one-2,2-dioxide .

Mechanism :

-

Nucleophilic attack by the amine on diketene.

-

Intramolecular cyclization facilitated by sulfonate leaving groups.

Acid-Base Neutralization

The potassium sulfonate groups participate in proton exchange:

This reaction regenerates the free sulfonic acid, useful in catalysis or further derivatization .

Ion Exchange

Potassium cations are replaceable via ion exchange resins or quaternary ammonium salts:

This property is exploited in purification or to modify solubility .

Nucleophilic Substitution

The sulfonate groups act as leaving groups in SN2 reactions:

Common substrates include alkyl halides (RX), enabling functionalization of the amine .

Reaction Conditions and Catalysts

Stability and Reactivity Considerations

Scientific Research Applications

Potassium aminetrisulfonate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: It is employed in biochemical assays and as a stabilizing agent for proteins and enzymes.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of potassium aminetrisulfonate involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming stable complexes with electrophiles. In biological systems, it can interact with proteins and enzymes, stabilizing their structure and enhancing their activity. The sulfonate groups play a crucial role in these interactions, providing both stability and reactivity.

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Analogous Compounds

Structural and Functional Differences

- Sulfonate vs. Sulfate vs. Sulfite:

- ATS contains sulfonate groups (SO₃⁻) directly bonded to nitrogen, enabling strong ionic interactions in aqueous systems. This contrasts with sulfates (SO₄²⁻, e.g., potassium alum) and sulfites (SO₃²⁻, e.g., potassium disulfite), which lack the amine linkage and exhibit distinct reactivities .

- ATS vs. Perfluorobutane Sulfonate: The latter features a fluorinated carbon chain, enhancing environmental persistence and surfactant properties, unlike ATS, which degrades more readily in industrial systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.